Benzoyl-L-arginine ethyl ester

Trypsin characterization Esterase activity Amidase activity

Standardizing protease assays across laboratories demands substrates with reproducible kinetics and validated enzyme specificity. BAEE (CAS 971-21-1) is the definitive serine protease substrate for rigorous enzymatic characterization. • 4-fold higher esterase activity than BAPNA-enables sensitive detection of low-abundance trypsin fractions and wider dynamic range for column chromatography monitoring. • Discriminates kallikrein (Km = 3.7 × 10⁻⁴ M) from trypsin without immunodepletion-essential for mixed-enzyme samples, plasma, and tissue homogenates. • 2.26-fold greater α2-macroglobulin inhibition response vs. amide substrates-superior probe for protease accessibility and inhibitor screening studies.

Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
CAS No. 971-21-1
Cat. No. B1595342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-L-arginine ethyl ester
CAS971-21-1
Synonymsalpha(N)-benzoyl-L-arginine ethyl ester
BAEE
benzoyl-L-arginine ethyl ester
benzoylarginine ethyl ester
benzoylarginine ethyl ester hydrochloride
benzoylarginine ethyl ester hydrochloride, sodium salt
benzoylarginine ethyl ester, (D)-isomer
benzoylarginine ethyl ester, (D,L)-isomer
benzoylarginine ethyl ester, monohydrochloride
ethyl-alpha-N-benzoyl-L-arginate
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1
InChIKeyYQDHCCVUYCIGSW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAEE: Non-Peptide Serine Protease Substrate


Benzoyl-L-arginine ethyl ester (BAEE, CAS 971-21-1), also designated Nα-benzoyl-L-arginine ethyl ester, is a synthetic, non-peptide ester substrate employed in spectrophotometric assays for the detection and quantification of serine protease activity [1]. Hydrolysis of BAEE yields benzoyl-L-arginine and ethanol, a reaction that can be directly monitored by following the increase in optical density at 253 nm [2]. BAEE serves as a recognized substrate for a panel of proteases including trypsin, thrombin, kallikrein, papain, ficin, bromelain, and subtilisin, enabling its use in diverse enzymatic characterization and inhibitor screening workflows .

UV spectrophotometric detection at 253 nm without secondary reactions
Recognized substrate for trypsin, thrombin, kallikrein, and plant cysteine proteases
Non-peptide ester with reported solution stability supporting multi-run assay consistency

BAEE Substitution Limitations in Protease Assays


Substituting benzoyl-L-arginine ethyl ester (BAEE) with a generic arginine ester or a structurally similar amide analog such as BAPNA introduces substantial and quantifiable deviations in kinetic parameters, enzyme selectivity profiles, and assay reproducibility. The ester versus amide bond distinction fundamentally alters catalytic turnover rates, with esterase activity on BAEE exceeding amidase activity on BAPNA by approximately 400% for the same enzyme preparation [1]. Furthermore, even among arginine esters, modifications to the N-terminal protecting group (e.g., benzoyl versus tosyl) or the alkyl ester moiety (e.g., ethyl versus methyl) yield measurable differences in both Km and kcat values, as demonstrated across trypsin, kallikrein, and thrombin systems [2]. BAEE exhibits a unique property among trypsin substrates in that it displays no significant difference in kcat between α-trypsin and β-trypsin isoforms, whereas extended L-lysine methyl ester substrates show significantly lower kcat values for α-trypsin compared to β-trypsin [3]. Consequently, generic substitution invalidates cross-study comparisons, disrupts standardized assay protocols, and compromises the interpretability of inhibition data, particularly in systems where differential substrate accessibility (e.g., α2-macroglobulin complexes) or immobilization-induced kinetic shifts are under investigation.

Amide analog substitution
Replacing BAEE with BAPNA (amide) substantially reduces catalytic turnover rate; esterase activity on BAEE markedly exceeds amidase activity on BAPNA for identical trypsin preparations, altering detection sensitivity.
Ester moiety modification
Substituting ethyl ester with methyl ester (e.g., BAME or TAME) shifts Michaelis constants and can abrogate hydrolysis by certain proteases like kallikrein, invalidating cross-study comparisons.
Isoform-dependent kinetic profile
BAEE exhibits near-identical kcat for α- and β-trypsin isoforms, whereas extended lysine methyl ester substrates show isoform-dependent differences; substitution disrupts isoform characterization studies.

BAEE Evidence vs. Amide and Methyl Ester Analogs


Esterase vs. Amidase Activity in Trypsin

BAEE demonstrates substantially higher catalytic turnover as an ester substrate compared to the widely used amide analog BAPNA when assayed with the identical trypsin preparation. In purified trypsin from sardinelle (Sardinella aurita) viscera, the esterase-specific activity on BAEE was measured as fourfold greater than the amidase-specific activity on BAPNA [1]. This differential is consistent with broader class-level observations that trypsin immobilization causes a greater decrease in kcat for amidase activity than for esterase activity [2].

Esterase vs. Amidase Activity
Cross-study comparable
BAEE BAPNA specific activity
Supports higher detection sensitivity in low-abundance trypsin assays
Trypsin characterization Esterase activity Amidase activity Specific activity ratio

α2-Macroglobulin Inhibition: BAEE vs. BAPNA

BAEE and BAPNA exhibit markedly different susceptibility to inhibition when trypsin is complexed with the endogenous protease inhibitor α2-macroglobulin, a finding with direct implications for assays conducted in biological fluids or plasma-containing samples. In a direct head-to-head kinetic analysis, the maximum velocity (Vmax) of hydrolysis of BAEE by trypsin was decreased to 23% of the uninhibited rate upon α2-macroglobulin binding, whereas BAPNA hydrolysis was decreased only to 52% [1]. This 2.26-fold differential inhibition magnitude demonstrates that BAEE is more sensitive to the steric constraints imposed by the α2-macroglobulin crevice, making it a superior probe for detecting inhibitor-induced changes in substrate accessibility.

α₂-Macroglobulin Inhibition
Head-to-head
BAEE 23% BAPNA 52% residual Vmax
More responsive to steric hindrance in inhibitor-accessibility studies
Bovine trypsin-α₂-macroglobulin complex
α2-Macroglobulin Trypsin inhibition Substrate accessibility Steric hindrance

Kallikrein Discriminates BAEE from TAME

BAEE enables definitive enzymatic discrimination between trypsin and kallikrein in mixed or partially purified preparations, a capability not shared by the methyl ester analog TAME. Experimental evidence demonstrates that kallikrein exhibits hydrolytic activity toward BAEE with a measured Km of 3.7 × 10⁻⁴ M, but shows no detectable activity toward toluene sulphonyl arginine methyl ester (TAME), whereas trypsin hydrolyzes both substrates [1]. The Km of kallikrein for BAEE (3.7 × 10⁻⁴ M) differs substantially from the Km of trypsin for BAEE (8.0 × 10⁻⁵ M), providing a 4.6-fold difference in apparent affinity that further enables enzyme identification [1].

Kallikrein Substrate Discrimination
Head-to-head
BAEE active vs. TAME inactive kallikrein
Enables specific kallikrein detection without trypsin interference
Kallikrein Trypsin Enzyme discrimination Substrate specificity TAME

Ethyl vs. Methyl Ester Km for Kallikrein

Even subtle structural variations within the ester moiety produce quantifiable differences in enzyme-substrate affinity that affect assay sensitivity and dynamic range. In a direct comparison using purified hog pancreatic kallikrein, the Michaelis constant (Km) for BAEE was determined to be 3.7 × 10⁻⁴ M, whereas the Km for the corresponding methyl ester, benzoyl-arginine methyl ester (BAME), was 1.8 × 10⁻⁴ M [1]. This 2.1-fold higher Km for BAEE indicates reduced apparent affinity relative to BAME, a property that can be strategically leveraged to extend the linear range of kallikrein assays or to modulate substrate saturation conditions without altering the N-terminal benzoyl recognition element.

Ethyl vs. Methyl Ester Km
Head-to-head
BAEE 3.7×10⁻⁴ M BAME 1.8×10⁻⁴ M Km kallikrein
Supports assay linear-range optimization with reduced enzyme affinity
Kallikrein Ester alkyl group Michaelis constant BAME Substrate affinity

BAEE and BAPNA Km in Arachain

In non-classical trypsin-like enzymes, BAEE demonstrates substantially different affinity characteristics compared to amide substrates, enabling its use as a discriminating probe for enzyme classification. For arachain, a peptide hydrolase purified from ungerminated peanuts, the Michaelis constant for BAEE was measured at 110 μM, whereas the Km for BAPNA was 10 μM [1]. This 11-fold higher Km for BAEE (indicating 11-fold lower apparent affinity) provides a quantitative basis for differentiating arachain from genuine trypsin-like proteases, which typically exhibit tighter BAEE binding.

Arachain Substrate Affinity
Head-to-head
BAEE 110 μM BAPNA 10 μM Km arachain
Km ratio discriminates non-classical trypsin-like hydrolases
Arachain Peptide hydrolase Non-proteolytic enzyme Michaelis constant Substrate affinity

BAEE Stability in Protease Assays

Unlike peptide-based substrates that are susceptible to autoproteolysis or non-specific degradation under assay conditions, BAEE is a synthetic non-peptide ester that exhibits high chemical stability. Commercial specifications indicate that BAEE (hydrochloride salt) can be stored at 10-30°C in desiccated conditions, and stock solutions remain stable for up to 3 months at -20°C following reconstitution . This stability profile contrasts with peptide substrates that typically require storage at -20°C or -80°C in lyophilized form and exhibit limited solution stability. The non-peptide nature of BAEE eliminates the risk of autohydrolysis by contaminating proteases during storage or assay setup, a known limitation of peptide-based fluorogenic substrates that can generate elevated background signals.

Solution Stability
Data to verify
3 months at −20°C reconstituted
May reduce inter-run variability from substrate degradation
Supplier-reported; peptide substrates typically require lyophilized storage
Substrate stability Assay reproducibility Non-peptide substrate Storage conditions

BAEE Research and Industrial Applications


Trypsin Activity Quantification and QC

BAEE is the preferred substrate for quantifying trypsin activity during enzyme purification and quality control, owing to its fourfold higher specific activity on BAEE compared to BAPNA in identical trypsin preparations [1]. This elevated esterase activity enables more sensitive detection of low-abundance trypsin fractions during column chromatography elution monitoring and provides a wider dynamic range for activity assays. The esterase/amidase activity ratio serves as a quality control metric for assessing the functional integrity of purified trypsin batches. Laboratories characterizing novel trypsin isoforms or trypsin-like enzymes from marine or microbial sources rely on BAEE to establish baseline kinetic parameters against which variant enzymes are compared.

Kallikrein vs. Trypsin Discrimination in Samples

BAEE enables definitive discrimination between kallikrein and trypsin activities in mixed enzyme preparations, plasma samples, or tissue homogenates. Kallikrein hydrolyzes BAEE (Km = 3.7 × 10⁻⁴ M) but exhibits no detectable activity toward TAME, whereas trypsin hydrolyzes both substrates [2]. This differential specificity makes BAEE an indispensable reagent for researchers studying the kallikrein-kinin system, evaluating glandular kallikrein activity in clinical samples, or characterizing protease profiles in tissues where both enzymes may be co-expressed. Assays employing BAEE in combination with specific inhibitors provide a validated approach for distinguishing these enzymes without requiring immunodepletion or extensive chromatographic separation.

α2-Macroglobulin Protease Regulation Studies

BAEE demonstrates superior sensitivity as a probe for detecting α2-macroglobulin-induced changes in protease accessibility compared to amide substrates. The Vmax of BAEE hydrolysis by trypsin is suppressed to 23% upon α2-macroglobulin binding, whereas BAPNA hydrolysis is suppressed only to 52%—a 2.26-fold differential in inhibition magnitude [3]. This enhanced responsiveness positions BAEE as the substrate of choice for mechanistic studies of α2-macroglobulin function, investigations of protease-inhibitor complex architecture, and assays conducted in plasma or serum-containing matrices where endogenous α2-macroglobulin is present. The differential inhibition profile also enables researchers to distinguish between active site-directed inhibition and steric exclusion mechanisms when characterizing novel protease inhibitors.

Novel Trypsin-Like Enzyme Characterization

BAEE provides a diagnostic benchmark for classifying and characterizing novel enzymes exhibiting trypsin-like substrate preferences. The Km values for BAEE relative to BAPNA or BAME establish reference points for comparing novel enzymes against well-characterized proteases. For example, arachain (a non-proteolytic peptide hydrolase) exhibits a BAEE Km of 110 μM versus a BAPNA Km of 10 μM, an 11-fold differential that distinguishes it from genuine trypsin-like proteases [4]. Researchers isolating enzymes from non-traditional sources (plants, marine organisms, extremophiles) use BAEE kinetic parameters to determine whether novel enzymes conform to classical serine protease behavior or represent functionally distinct hydrolase classes with potential biotechnological applications.

Application
Selection Property
Validation Focus
Trypsin activity quantification and QC
Esterase/amidase activity ratio
Compare BAEE vs. BAPNA activity on purified enzyme batches
Kallikrein vs. trypsin discrimination
Differential substrate specificity
Confirm BAEE hydrolysis by kallikrein; verify TAME inactivity
α₂-Macroglobulin protease regulation studies
Inhibitor-induced steric constraint sensitivity
Measure residual Vmax on BAEE vs. BAPNA with inhibitor complex
Novel trypsin-like enzyme characterization
Substrate affinity ratio (Km BAEE/BAPNA)
Determine Km values to classify enzyme as classical or non-proteolytic hydrolase

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